molecular formula C10H11NO2 B109909 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline CAS No. 4602-73-7

7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline

Cat. No.: B109909
CAS No.: 4602-73-7
M. Wt: 177.2 g/mol
InChI Key: UQBWYWCIBNWMPI-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is known for its unique structure, which includes a hydroxy group at the 7th position and a methoxy group at the 6th position on the isoquinoline ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary target of 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is the dopamine D1 and D2 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in several key functions such as motor control, reward, reinforcement, and the regulation of mood.

Mode of Action

This compound acts as a dual dopamine D1 receptor agonist and D2 receptor antagonist . This means it stimulates the D1 receptors and inhibits the D2 receptors, thereby modulating the activity of the dopaminergic system.

Pharmacokinetics

It is known to besoluble in hot water, chloroform, ethanol, methanol, and hot ethyl acetate , which suggests it may have good bioavailability

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, its stability may be affected by storage conditions, as it is recommended to be stored in a dry room at normal temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline typically involves the cyclization of appropriate precursors. One common method includes the use of veratraldehyde and nitromethane, followed by reduction and cyclization steps . The reaction conditions often require the use of strong reducing agents such as lithium aluminum hydride and specific solvents like methanol or DMSO.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline has several applications in scientific research:

Comparison with Similar Compounds

  • 6-Methoxy-3,4-dihydroisoquinoline
  • 7-Hydroxy-3,4-dihydroisoquinoline
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline

Comparison: 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits a specific dual receptor activity that makes it particularly valuable in neurological research .

Properties

IUPAC Name

6-methoxy-3,4-dihydroisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-6,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBWYWCIBNWMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NCCC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196691
Record name 6-Methoxy-3,4-dihydro-7-isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4602-73-7
Record name 3,4-Dihydro-6-methoxy-7-isoquinolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-3,4-dihydro-7-isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDRO-6-METHOXY-7-ISOQUINOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NSL0GBQ6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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